molecular formula C13H21NO3S B12084039 (4-Ethenylphenyl)-N,N,N-trimethylmethanaminium methanesulfonate CAS No. 848683-69-2

(4-Ethenylphenyl)-N,N,N-trimethylmethanaminium methanesulfonate

Cat. No.: B12084039
CAS No.: 848683-69-2
M. Wt: 271.38 g/mol
InChI Key: PCVTZCCNIWWMJG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenemethanaminium core with an ethenyl group and three methyl groups attached to the nitrogen atom, along with a methanesulfonate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate typically involves the quaternization of 4-ethenylbenzenemethanamine with trimethylamine, followed by the addition of methanesulfonic acid to form the methanesulfonate salt. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include water or alcohols.

    Catalysts: No specific catalysts are usually required for this reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: 4-ethenylbenzenemethanamine, trimethylamine, and methanesulfonic acid.

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.

    Purification: The product is purified using crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane derivative.

    Substitution: The methanesulfonate group can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution Reagents: Ion exchange resins or other anionic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation Products: Epoxides and alcohols.

    Reduction Products: Alkanes.

    Substitution Products: Various quaternary ammonium salts with different anions.

Scientific Research Applications

Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl (vinylbenzyl)ammonium chloride
  • N,N,N-trimethyl-1-(4-vinylphenyl)methanaminium chloride

Comparison

Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate is unique due to its methanesulfonate counterion, which imparts different solubility and reactivity characteristics compared to similar compounds with chloride counterions. This uniqueness makes it particularly useful in specific applications where these properties are advantageous.

Properties

CAS No.

848683-69-2

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

(4-ethenylphenyl)methyl-trimethylazanium;methanesulfonate

InChI

InChI=1S/C12H18N.CH4O3S/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;1-5(2,3)4/h5-9H,1,10H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

PCVTZCCNIWWMJG-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC=C(C=C1)C=C.CS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.